molecular formula C11H13N3O6 B411887 4-(Butylamino)-3,5-dinitrobenzoic acid

4-(Butylamino)-3,5-dinitrobenzoic acid

Cat. No.: B411887
M. Wt: 283.24g/mol
InChI Key: MYVYIRGJUFAFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butylamino)-3,5-dinitrobenzoic acid (C₁₁H₁₃N₃O₆) is a nitroaromatic compound characterized by a benzoic acid backbone substituted with a butylamino group at the 4-position and nitro groups at the 3- and 5-positions. This analysis focuses on comparative data to infer its behavior relative to similar compounds.

Properties

Molecular Formula

C11H13N3O6

Molecular Weight

283.24g/mol

IUPAC Name

4-(butylamino)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C11H13N3O6/c1-2-3-4-12-10-8(13(17)18)5-7(11(15)16)6-9(10)14(19)20/h5-6,12H,2-4H2,1H3,(H,15,16)

InChI Key

MYVYIRGJUFAFHV-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Canonical SMILES

CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 4-(Butylamino)-3,5-dinitrobenzoic acid is its antimicrobial properties. Research has shown that derivatives of 3,5-dinitrobenzoic acid exhibit significant antifungal activity against various strains of fungi, including Candida species.

  • Case Study : A study reported the synthesis of several esters and amides derived from 3,5-dinitrobenzoic acid, assessing their Minimum Inhibitory Concentration (MIC) against Candida albicans. Among these, ethyl 3,5-dinitrobenzoate demonstrated the highest antifungal activity with an MIC of 125 µg/mL .
CompoundMIC (µg/mL)Activity
Ethyl 3,5-dinitrobenzoate125Fungicidal against C. albicans
Propyl 3,5-dinitrobenzoate100Fungicidal against C. krusei
Butyl derivativeTBDTBD

Antitubercular Activity

The compound's derivatives have also been evaluated for their antitubercular properties. Specific analogs have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis.

  • Case Study : A series of derivatives were synthesized and tested against M. tuberculosis strains H37Ra and H37Rv. Some compounds exhibited potent inhibitory activity with MIC values as low as 5 µg/mL .
CompoundMIC (µg/mL)Activity
m-Aminophenol derivative5Potent against M. tuberculosis
Butyl substituted derivativeTBDTBD

Anti-inflammatory Effects

This compound has been investigated for its potential anti-inflammatory effects in various biological models.

  • Case Study : In murine models, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential use in treating inflammatory conditions.

Material Science Applications

Beyond biological applications, this compound is also explored for its utility in material sciences, particularly in the development of polymers and dyes due to its unique chemical structure.

  • Research Insight : The nitro groups present in the compound contribute to its stability and reactivity, making it suitable for incorporation into various polymer matrices for enhanced properties .

Comparison with Similar Compounds

Solubility and Physicochemical Properties

Substituents significantly influence solubility. For example:

Compound Substituents Solubility (molal, 25°C) Reference
3,5-Dinitrobenzoic acid -NO₂ (3,5), -COOH 0.029
4-Chloro-3,5-dinitrobenzoic acid -Cl (4), -NO₂ (3,5), -COOH 0.010
Benzoic acid -COOH 0.028

The introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) reduces solubility in aqueous solutions due to decreased polarity. However, the butylamino group (-NH-C₄H₉) in 4-(Butylamino)-3,5-dinitrobenzoic acid may enhance solubility in organic solvents compared to DNBA or CDNBA, as alkylamino groups increase lipophilicity.

Thermal Stability and Reactivity

Nitroaromatic compounds are prone to explosive decomposition under mechanical stress or high temperatures. For instance:

  • 3,5-Dinitrobenzoic acid : Classified as hazardous due to explosive instability when exposed to heat or friction .
  • 4-Chloro-3,5-dinitrobenzoic acid : Exhibits similar risks, with decomposition energy ~220–410 kJ/mol .

The butylamino group in this compound may mitigate explosive tendencies by disrupting crystal packing, though nitro groups still pose risks. Stability testing under controlled conditions is recommended.

Toxicity and Handling

  • 3,5-Dinitrobenzoic acid : Causes severe irritation to eyes, skin, and respiratory systems; toxic to aquatic life .
  • 4-Aminobenzoic acid derivatives: Amino groups can introduce nephrotoxicity or hepatotoxicity, depending on substitution patterns .

The butylamino group in this compound likely reduces direct nitro group toxicity but may introduce amine-related hazards. Personal protective equipment (PPE) such as chemical-resistant gloves and ventilation systems is critical during handling .

Cocrystallization and Solid-State Behavior

  • 3,5-Dinitrobenzoic acid : Forms isostructural cocrystal solvates with acetamide, demonstrating robust hydrogen-bonding networks . It also co-crystallizes with dapsone via π-π interactions and hydrogen bonds .
  • 4-Aminobenzoic acid/3,5-dinitrobenzoic acid co-crystals: Exhibit proton transfer and hydrogen bonding, confirmed by XPS and XRD .

The butylamino group in this compound may hinder cocrystallization due to steric bulk but could enable novel supramolecular architectures via amine-carboxylate interactions.

Q & A

Q. What are the optimal synthetic routes for 4-(butylamino)-3,5-dinitrobenzoic acid, and how can competing side reactions be minimized?

The synthesis typically involves sequential nitration and amination of a benzoic acid precursor. For example, nitration of 4-hydroxybenzoic acid derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield 3,5-dinitro intermediates, followed by nucleophilic substitution of the hydroxyl group with butylamine. Key challenges include avoiding over-nitration and ensuring regioselectivity. Reaction monitoring via HPLC or TLC is critical to track intermediates . To minimize side reactions (e.g., esterification or decarboxylation), use inert atmospheres and low temperatures during amination. Factorial design experiments (e.g., varying temperature, solvent polarity, and reagent stoichiometry) can optimize yields .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Combine spectroscopic and chromatographic methods:

  • NMR : Confirm the presence of the butylamino group (δ ~1.3–1.6 ppm for CH₂, δ ~3.3 ppm for NH-CH₂) and nitro groups (meta coupling in aromatic region).
  • IR : Look for asymmetric/symmetric NO₂ stretches (~1520 and ~1340 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to verify molecular ion peaks (expected [M-H]⁻ ~323 m/z).
    Cross-validate with elemental analysis (C, H, N, O) to confirm stoichiometry .

Q. What are the key stability considerations for this compound under varying storage conditions?

Nitro groups are sensitive to light and heat, which can induce decomposition (e.g., nitro reduction or ring oxidation). Store the compound in amber vials at –20°C under anhydrous conditions. Solubility in polar aprotic solvents (e.g., DMSO or DMF) reduces hydrolysis risks compared to aqueous buffers. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation kinetics .

Advanced Research Questions

Q. How do electronic effects of the butylamino and nitro substituents influence the compound’s reactivity in catalytic applications?

The electron-donating butylamino group (+I effect) increases electron density at the para position, while the nitro groups (–M effect) deactivate the meta positions. DFT calculations (e.g., using Gaussian 16) can map frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, the carboxylate group may act as a Lewis base in metal coordination, while nitro groups stabilize negative charges in transition states . Experimental validation via kinetic studies (e.g., reaction with Grignard reagents) can correlate computational predictions with observed reactivity .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins like cyclooxygenase-2 (similar to salicylate derivatives ).
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with active sites (e.g., COX-2 PDB: 5IKT). Adjust force fields to account for nitro group polarization.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in buffer systems mimicking physiological conditions .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

Unexpected splitting may arise from restricted rotation of the butylamino group or intermolecular hydrogen bonding. Strategies include:

  • Variable-temperature NMR (VT-NMR) to observe coalescence of peaks.
  • 2D NMR (COSY, NOESY) to identify coupling partners and spatial proximity.
  • Comparative analysis with analogs (e.g., 3,5-dinitrobenzoic acid derivatives) to isolate substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.